1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
Description
The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one features a structurally unique hybrid scaffold combining three pharmacologically relevant motifs:
- Azetidine ring: A four-membered nitrogen-containing heterocycle that enhances rigidity and metabolic stability compared to larger rings like piperidine .
- 2H-1,2,3-Triazole: A heterocyclic group known for hydrogen-bonding capabilities, often used in click chemistry for drug discovery .
- 1-Methylindol-3-yl: A hydrophobic aromatic system commonly associated with kinase inhibition and receptor binding .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-19-9-12(14-4-2-3-5-15(14)19)8-16(22)20-10-13(11-20)21-17-6-7-18-21/h2-7,9,13H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEJPESGMMSYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a novel triazole-containing derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its activity against different biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
- Synthesis of the Azetidine Ring : This involves a cyclization reaction using a suitable precursor.
- Coupling of the Rings : The triazole and azetidine rings are coupled through nucleophilic substitution.
- Introduction of the Indole Moiety : The final step involves attaching the indole group to the azetidine-triazole framework.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : The compound can interact with various receptors, modulating cellular signaling pathways.
- DNA Interaction : It might affect gene expression by interacting with DNA, influencing cellular proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing triazole rings often exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various strains of bacteria, including resistant strains.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Mycobacterium tuberculosis | Minimal activity observed |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MCF-7 | 20 |
Case Studies
-
Antimicrobial Evaluation
A recent study focused on the antimicrobial efficacy of several triazole derivatives, including our compound. It was found to possess moderate activity against Staphylococcus aureus, indicating its potential as an antibacterial agent. -
Anticancer Studies
In a comparative study involving various indole derivatives, the compound showed promising results in inhibiting the growth of breast cancer cells (MCF-7), highlighting its potential as a lead compound for further development in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Azetidine-triazole hybrids and indole-containing derivatives are well-documented in medicinal chemistry. Below is a comparative analysis of key analogs:
Key Observations
Azetidine vs. Larger Rings: The azetidine core in the target compound likely improves metabolic stability compared to six-membered rings in analogs like benzodiazocinone .
Indole vs. Phenyl Groups : The 1-methylindole group may enhance hydrophobic interactions compared to fluorophenyl or dichlorophenyl substituents, influencing selectivity for indole-binding targets (e.g., serotonin receptors) .
Biological Activity Trends : Thiadiazole and triazole derivatives (e.g., 9b ) show potent antitumor activity, suggesting the target compound’s triazole-indole-azetidine scaffold could be optimized for similar applications .
Research Findings and Implications
Antifungal Potential: Analog 9h (2,4-dichlorophenyl-triazole) inhibits fungal CYP51, a mechanism that could extend to the target compound given its triazole moiety .
Antitumor Activity : Thiadiazole-triazole hybrids (e.g., 9b ) exhibit sub-micromolar IC50 values against HepG2, highlighting the therapeutic promise of hybrid heterocycles .
Structural Refinement : Tools like SHELXL are critical for crystallographic analysis of such complex molecules, enabling precise determination of azetidine ring conformation and triazole geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
